![molecular formula C4H11ClN2O2 B588250 alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride CAS No. 1794713-10-2](/img/structure/B588250.png)
alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride
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Overview
Description
Alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride, also known as BMAA, is a non-protein amino acid . It was first discovered in the seeds of the ancient gymnosperm Cycad circinalis (now Cycas micronesica Hill) . BMAA has been linked to several neurodegenerative diseases .
Synthesis Analysis
The isolation of BMAA was a purposeful attempt to establish the cause of the profound neurological disease, amyotrophic lateral sclerosis/parkinsonism/dementia . The presence of BMAA in trace amounts in complex samples such as bacterial, plant, and mammalian tissue extracts and hydrolyzates makes analysis a complicated process requiring good analytical technique .Molecular Structure Analysis
The molecular structure of BMAA is related to its isomeric forms namely, (S)-2, 4-diaminobutyric acid (DAB), N- (2-aminoethyl) glycine (AEG), and β-N-amino-L-methyl alanine (BAMA) . More detailed information about the molecular structure of BMAA can be found in the referenced papers .Chemical Reactions Analysis
BMAA and its related isomeric forms act as neurotoxins . The chemical reactions involving BMAA are complex and are the subject of ongoing research .Physical And Chemical Properties Analysis
The physical and chemical properties of BMAA are complex and require advanced analytical techniques for their determination .Scientific Research Applications
Neurological Disorders Research
The compound is linked to the high incidence of neurological disorders on the island of Guam first reported in the 1950s . It still attracts interest as a possible causative factor in amyotrophic lateral sclerosis (ALS) following the identification of ALS disease clusters associated with living in proximity to lakes with regular cyanobacterial blooms .
Protein Aggregation Studies
The compound has been used in studies examining protein aggregation in vitro . It has been found to induce increases in oxidized proteins and the increase in chaperone-mediated autophagy (CMA) activity .
Oxidative Stress Research
The compound has been implicated in generating cellular oxidative stress . Studies have reported effects related to disturbances in proteostasis including endoplasmic reticulum stress and activation of the unfolded protein response .
Neurotoxin Studies
The compound is a non-proteinogenic amino acid produced by cyanobacteria, which has been implicated in several neurodegenerative diseases, including ALS . It is postulated that chronic exposure to the compound can lead to formation of protein aggregates, oxidative stress, and/or excitotoxicity .
Zebrafish Model Research
The compound has been used in research involving transgenic zebrafish with an ALS-associated mutation . The research aimed to explore the potential neurotoxic effects of the compound through chronic long-term exposures .
Biochemical Properties Research
The compound, a neurotoxin first isolated from the seeds of cycad tree Cycas circinalis, is widely spread in a variety of environments . New sensitive techniques and robust methodologies are needed to detect its presence in complex biological samples and to further understand its biochemical properties .
Safety And Hazards
Exposure to BMAA should be minimized. It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-amino-3-(trideuteriomethylamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O2.ClH/c1-6-2-3(5)4(7)8;/h3,6H,2,5H2,1H3,(H,7,8);1H/i1D3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDXYGASOGLSIDM-NIIDSAIPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC(C(=O)O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Amino-beta-methylaminopropionic Acid-d3 Hydrochloride |
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